molecular formula C23H21NO2 B2384589 N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide CAS No. 622351-62-6

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide

Cat. No. B2384589
M. Wt: 343.426
InChI Key: OTLJPOUVBSGKMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan gave 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which was reacted with C- and N-nucleophiles to afford naphthofuranpyrazol derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Vilsmeier formylation, reaction with C- and N-nucleophiles, and intramolecular cyclization .

Scientific Research Applications

Synthetic Methodologies and Catalyst Development

Research has focused on developing novel synthetic routes and catalysts for complex organic molecules. For example, the preparation of pincer functionalized catalysts through reactions involving naphthylamine derivatives demonstrates the utility of complex naphthalene-based compounds in synthetic chemistry. These catalysts are employed for ketone reduction, showcasing the role of naphthalene derivatives in enhancing catalytic efficiency and selectivity (Facchetti et al., 2016).

Molecular Structure and Interaction Studies

Molecular structure and interaction studies, including crystal packing analysis and noncovalent interaction investigations, are crucial for understanding compound stability and reactivity. The detailed structural analysis of naphthalene derivatives, including hydrogen, stacking, and halogen bonding, sheds light on the noncovalent interactions that stabilize these molecules, providing insights into their potential applications in material science and drug design (Gouda et al., 2022).

Biological Activities and Pharmacological Potential

Naphthalene derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of novel naphtho-furan derivatives reveal their potential as antibacterial agents, underscoring the importance of structural diversity in discovering new pharmaceuticals (Nagarsha et al., 2023). Furthermore, studies on the free radical scavenging activity of amidoalkyl-2-naphthol derivatives highlight their antioxidant potential, which could be relevant in developing therapeutics for oxidative stress-related diseases (Boudebbous et al., 2021).

Advanced Materials and Solar Cell Applications

The exploration of naphthalene diimide derivatives for electron transporting materials in perovskite solar cells emphasizes the application of naphthalene-based compounds in renewable energy technologies. These materials contribute to the development of high-performance and stable solar cells, demonstrating the role of organic compounds in advancing photovoltaic technology (Jung et al., 2018).

properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15(2)16-7-10-19(11-8-16)24-22(25)13-18-14-26-21-12-9-17-5-3-4-6-20(17)23(18)21/h3-12,14-15H,13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLJPOUVBSGKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide

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